molecular formula C14H12N4O2 B3127228 4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-05-6

4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

Cat. No. B3127228
CAS RN: 338406-05-6
M. Wt: 268.27 g/mol
InChI Key: OOFVLAFTCKGCTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Chemical Reactions Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines involve various chemical reactions. For instance, the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .

Scientific Research Applications

Herbicidal Activity Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including those with methoxy groups, have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural sciences for weed control and crop management, contributing to the development of more efficient and environmentally friendly herbicides (Moran, 2003).

Anticancer Effects A study on N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which shares a similar structure, shows remarkable anticancer effects due to its potent antiproliferative activities against human cancer cell lines. The modification of the compound by replacing the acetamide group with an alkylurea moiety retained the antiproliferative activity and significantly reduced acute oral toxicity, indicating its potential as a safer and effective anticancer agent (Wang et al., 2015).

Antimicrobial and Antioxidant Activities The synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those with methoxy and pyridinyl groups, has been reported to exhibit antimicrobial and antioxidant activities. These compounds were evaluated for their effectiveness against several microorganisms, showing promise in the development of new antimicrobial agents (Gilava et al., 2020).

Future Directions

Triazolo[1,5-a]pyrimidines, including our compound, are a very interesting and trend class of fused heterocycles due to their valuable biological properties . They possess various activities such as antifungal, antitubercular, and antibacterial, and are reported as antitumor, as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . Therefore, they hold promise for future research and potential therapeutic applications.

properties

IUPAC Name

4-methoxy-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-20-11-6-4-10(5-7-11)14(19)17-12-3-2-8-18-13(12)15-9-16-18/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFVLAFTCKGCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CN3C2=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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